3-Isopropoxypyrrolidine hydrochloride
Overview
Description
3-Isopropoxypyrrolidine hydrochloride, also known as IPPH, is a research chemical used in scientific experiments. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. The compound is a colorless liquid .
Molecular Structure Analysis
3-Isopropoxypyrrolidine contains a total of 24 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
3-Isopropoxypyrrolidine hydrochloride is a light yellow liquid . Its molecular weight is 165.66 g/mol. More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis Techniques
- Synthesis from (S)-4-Amino-2-Hydroxybutyric Acid : (S)-3-Hydroxypyrrolidine hydrochloride is synthesized from (S)-4-amino-2-hydroxybutyric acid through silanization and cyclization, yielding (S)-3-trimethylsilyoxy-2-pyrrolidinone. This process involves reduction and formation of hydrochloride salt, with NaBH4-CH3COOH as the reducing agent. This method offers inexpensive reagents and high yield with simple operation (Li Zi-cheng, 2009).
Chemical Synthesis and Pharmaceutical Research
Synthesis of 3-Acyltetramic Acids : 3-Acyltetramic acids, including compounds like melophlin A, B, C, and G, are synthesized from α-aminoesters or their hydrochlorides through cyclization with Ph3PCCO. This method emphasizes the use of immobilized, polystyrene-bound ylide for simplifying the removal of by-products (R. Schobert & Carsten Jagusch, 2005).
Development of Novel 5-HT2A Receptor Antagonists : Studies have been conducted on the pharmacology of R-96544, a novel 5-HT2A receptor antagonist. It demonstrates the potential of 3-hydroxypyrrolidine derivatives in inhibiting platelet aggregation and their binding affinity for 5-HT2A receptors (T. Ogawa et al., 2002).
Development of Integrin Alpha5beta1 Antagonists : Research on new orally available integrin alpha5beta1 inhibitor scaffolds, derived from the 3-hydroxypyrrolidine scaffold, for potential systemic treatment is a significant development (Gunther Zischinsky et al., 2010).
Applications in Organic Chemistry
- Synthesis of Pyrrolidine Derivatives : Studies on synthesizing various pyrrolidine derivatives, such as 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, demonstrate the versatility of pyrrolidine in organic synthesis and pharmaceutical applications (Lu Chun-xu, 2006).
Synthesis of Enantiomers for Pharmaceutical Use
- Asymmetric Synthesis of N-Acylpyrrolidine : The asymmetric synthesis of a highly substituted N-acylpyrrolidine demonstrates its applicability in pharmaceutical research, particularly for inhibiting HCV polymerase (Armel A. Agbodjan et al., 2008).
Medical Research
- Pharmacological Profiles of 5-HT2A Receptor Antagonists : The pharmacological properties of novel 5-HT2A receptor antagonists, including their potency and selectivity, are under investigation. This research contributes to understanding the therapeutic applications of 3-hydroxypyrrolidine derivatives in treating conditions like hypertension and serotonin-related disorders (T. Ogawa et al., 2002).
properties
IUPAC Name |
3-propan-2-yloxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXKGOBZMKISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxypyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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